molecular formula C14H14O2 B11888384 2-(4-Ethylnaphthalen-1-yl)acetic acid CAS No. 721925-50-4

2-(4-Ethylnaphthalen-1-yl)acetic acid

Cat. No.: B11888384
CAS No.: 721925-50-4
M. Wt: 214.26 g/mol
InChI Key: HDZFJFAIDXFEPE-UHFFFAOYSA-N
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Description

2-(4-Ethylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring system substituted with an ethyl group at the 4-position and an acetic acid moiety at the 2-position.

Preparation Methods

The synthesis of 2-(4-Ethylnaphthalen-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-(4-Ethylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Scientific Research Applications

2-(4-Ethylnaphthalen-1-yl)acetic acid has various applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of microbial infections and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

2-(4-Ethylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as 1-naphthaleneacetic acid and indole-3-acetic acid. While all these compounds share a naphthalene or indole ring system, their substituents and functional groups confer unique properties:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

721925-50-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-ethylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C14H14O2/c1-2-10-7-8-11(9-14(15)16)13-6-4-3-5-12(10)13/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

HDZFJFAIDXFEPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)CC(=O)O

Origin of Product

United States

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